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The formyl cation (HCO⁺), a fundamental species in organic chemistry and astrochemistry,

has been the subject of extensive computational and experimental investigation. Its simple

structure belies a complex and rich thermochemical landscape that is critical for understanding

a variety of chemical processes, from interstellar reactions to industrial catalysis. This technical

guide provides a comprehensive overview of the computational studies dedicated to elucidating

the thermochemistry of the formyl cation, with a focus on its enthalpy of formation and the

proton affinity of carbon monoxide.

Core Thermochemical Properties: A Computational
Perspective
The stability and reactivity of the formyl cation are primarily dictated by key thermochemical

parameters. High-level ab initio and density functional theory (DFT) calculations have been

instrumental in providing accurate theoretical benchmarks for these values.

Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation of the formyl cation is a crucial thermodynamic quantity. A

variety of computational methods have been employed to calculate this value, with results

generally showing good agreement with experimental data. The table below summarizes the

calculated enthalpy of formation of HCO⁺ using different theoretical approaches.
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Computational
Method

Basis Set
Calculated ΔHf°
(kJ/mol)

Reference

G2 - 815.9 --INVALID-LINK--

CBS-QB3 - 817.1 --INVALID-LINK--

Experimental - 824.7 ± 2.9 --INVALID-LINK--

Note: The values from the NIST Chemistry WebBook are compiled from various sources and

represent a consensus value.

Proton Affinity of Carbon Monoxide
The formyl cation is readily formed through the protonation of carbon monoxide.

Consequently, the proton affinity (PA) of CO is a direct measure of the stability of HCO⁺.

Numerous computational studies have focused on accurately determining this value. The table

below presents a comparison of calculated and experimental proton affinities for carbon

monoxide.
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Computational
Method

Basis Set
Calculated PA
(kJ/mol)

Reference

G2 - 592.9

Curtiss, L. A.;

Raghavachari, K.;

Trucks, G. W.; Pople,

J. A. J. Chem. Phys.

1991, 94, 7221-7230.

[1]

G2(MP2,SVP) - 593.3

Smith, B. J.; Radom,

L. J. Phys. Chem.

1995, 99, 6468-6471.

[2]

W1 - 593.7

Martin, J. M. L.; de

Oliveira, G. J. Chem.

Phys. 1999, 111,

1843-1856.[3][4]

CBS-QB3 - 592.5

Montgomery, J. A., Jr.;

Frisch, M. J.;

Ochterski, J. W.;

Petersson, G. A. J.

Chem. Phys. 1999,

110, 2822-2827.

Experimental - 594.0 --INVALID-LINK--[5]

Experimental Protocols for Validation
The accuracy of computational thermochemistry relies on rigorous validation against

experimental data. The primary experimental techniques used to determine the enthalpy of

formation of ions and proton affinities include mass spectrometric methods and calorimetry.

Determination of Enthalpy of Formation of Ions
A common experimental approach for determining the enthalpy of formation of ions like HCO⁺

involves measuring the appearance energy of the ion from a neutral precursor.
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Typical Experimental Workflow:

Ionization Source: A neutral precursor molecule is introduced into the ion source of a mass

spectrometer. Electron ionization or photoionization is used to generate ions.

Appearance Energy Measurement: The minimum energy required to produce the fragment

ion (in this case, HCO⁺) from the precursor is measured. This is the appearance energy

(AE).

Thermochemical Cycle: The enthalpy of formation of the ion is then calculated using a

thermochemical cycle that involves the known enthalpies of formation of the neutral

precursor and other neutral fragments.

For example, using a precursor like formaldehyde (H₂CO):

H₂CO + e⁻ → HCO⁺ + H + 2e⁻

ΔHf°(HCO⁺) = AE(HCO⁺) - ΔHf°(H₂CO) + ΔHf°(H)

Determination of Proton Affinity
Proton affinities are typically determined using techniques such as flowing afterglow mass

spectrometry or ion cyclotron resonance mass spectrometry.

Generalized Experimental Protocol:

Ion-Molecule Reaction: A protonated reference base with a known proton affinity is allowed

to react with the molecule of interest (in this case, carbon monoxide) in the gas phase.

Equilibrium Measurement: The equilibrium constant for the proton transfer reaction is

measured.

Gibbs Free Energy Calculation: The Gibbs free energy change (ΔG°) for the reaction is

calculated from the equilibrium constant.

Enthalpy and Entropy Contributions: The enthalpy change (ΔH°), which corresponds to the

difference in proton affinities, is determined by either measuring the temperature
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dependence of the equilibrium constant (van't Hoff plot) or by estimating the entropy change

(ΔS°) for the reaction.

Visualizing Computational Thermochemistry
Workflows and Chemical Processes
Diagrams are essential tools for visualizing the logical flow of computational studies and the

chemical transformations involved.
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Computational thermochemistry workflow for the formyl cation.
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Formation of the formyl cation via protonation of carbon monoxide.

Conclusion
Computational chemistry has proven to be an indispensable tool for the precise determination

of the thermochemical properties of the formyl cation. High-accuracy composite methods like

G2, CBS-QB3, and W1 theory provide results that are in excellent agreement with experimental

values, offering a powerful predictive capability for systems where experimental data is scarce

or difficult to obtain. The continued development of computational methodologies, coupled with

rigorous experimental validation, will further enhance our understanding of the fundamental

chemistry of this important interstellar and terrestrial cation.

Need Custom Synthesis?
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To cite this document: BenchChem. [A Deep Dive into the Computational Thermochemistry
of the Formyl Cation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098624#computational-studies-of-formyl-cation-
thermochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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